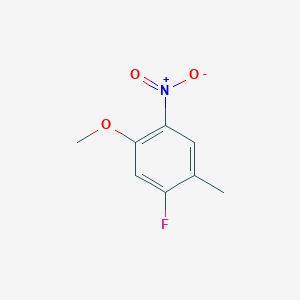

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene

Description

Properties

IUPAC Name |

1-fluoro-5-methoxy-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNHPTUQNTUAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594137 | |

| Record name | 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314298-13-0 | |

| Record name | 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene (CAS 314298-13-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene (CAS 314298-13-0), a key chemical intermediate with significant potential in pharmaceutical and agrochemical research. This document details its physicochemical properties, safety information, a proposed synthesis protocol, and its prospective applications in drug discovery, particularly as a versatile molecular building block.

Core Physicochemical and Safety Data

This compound is a multi-functionalized aromatic compound. The strategic placement of its fluoro, methoxy, methyl, and nitro groups creates a unique electronic environment, making it a valuable synthon for complex organic synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 314298-13-0 | [2] |

| Molecular Formula | C₈H₈FNO₃ | [2] |

| Molecular Weight | 185.15 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| Purity | ≥97% (HPLC) | [1] |

| Storage | Sealed in dry, 2-8°C | [2] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 272.6 ± 35.0 °C at 760 mmHg | [3] |

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles. It is classified as a warning-level hazard, with potential for skin and eye irritation.[4]

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Pathway

References

Technical Guide: Physical Properties of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is a substituted aromatic compound with the CAS Number 314298-13-0. Its molecular structure, featuring a combination of electron-donating and electron-withdrawing groups, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. This document provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates the relationships between these properties.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 314298-13-0[1] |

| Molecular Formula | C₈H₈FNO₃[1] |

| Molecular Weight | 185.15 g/mol |

| Appearance | Yellow solid[1] |

| Purity | Typically ≥97% or 98%[1] |

Physical Properties

| Property | Value | Source |

| Melting Point | 133–135 °C | Experimental |

| Boiling Point | 272.6 ± 35.0 °C at 760 mmHg | Predicted |

| Density | Data not available | - |

| Solubility | Data not available | - |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination (for Solids with a Measurable Vapor Pressure)

While this compound is a solid at room temperature, its boiling point can be determined under reduced pressure or estimated using computational methods. The following describes a general method for determining the boiling point of a liquid, which can be adapted for high-melting solids.

Methodology:

-

Apparatus: A small amount of the substance is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end below the surface of the liquid. The test tube is then attached to a thermometer and heated in a suitable bath.

-

Heating: The apparatus is heated gradually. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the substance equals the external pressure.

Density Determination of a Solid

The density of a substance is its mass per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces.

Methodology:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble. The initial volume of the liquid is recorded. The weighed solid is then carefully submerged in the liquid, and the new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

-

Procedure: A small, accurately weighed amount of this compound is placed in a test tube. A measured volume of the chosen solvent is added incrementally with agitation (e.g., vortexing or stirring).

-

Observation: The mixture is observed for the complete dissolution of the solid. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the maximum mass of solute that can dissolve in a specific volume of solvent at a given temperature.

Logical Relationships of Physical Properties

The physical properties of a molecule are interconnected and are determined by its chemical structure. The following diagram illustrates these relationships for this compound.

Caption: Interrelationships between the molecular structure and physical properties of this compound.

References

An In-depth Technical Guide to 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene

IUPAC Name: 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene

Introduction

This compound is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its strategic substitution pattern, featuring a combination of electron-donating (methyl, methoxy) and electron-withdrawing (fluoro, nitro) groups, imparts a unique electronic environment that makes it a valuable intermediate in the development of complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic protocol, key reactions, and its relevance in the context of pharmaceutical research, particularly in the development of targeted cancer therapies.

Physicochemical Properties

The quantitative data for this compound and a structurally similar compound are summarized below for comparative analysis.

| Property | Value (this compound) | Value (1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene) |

| CAS Number | 314298-13-0[2] | 708-04-3[3] |

| Molecular Formula | C₈H₈FNO₃[2] | C₈H₈FNO₃[3] |

| Molecular Weight | 185.15 g/mol [2] | 185.15 g/mol [3] |

| Appearance | Yellow Solid | Not Specified |

| Purity | ≥98% | ≥98%[3] |

| Storage | Sealed in dry, 2-8°C[2] | Room temperature[3] |

Proposed Synthesis

Experimental Protocol: Nitration of 4-Fluoro-2-methoxytoluene

-

Reaction Setup: To a stirred, cooled (0°C) solution of 4-fluoro-2-methoxytoluene in concentrated sulfuric acid, slowly add potassium nitrate in portions.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by carefully pouring it into ice water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Key Reactions and Applications in Drug Development

The unique arrangement of functional groups in this compound makes it amenable to several key transformations that are highly valuable in the synthesis of pharmaceutical intermediates.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group para to the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The fluorine atom serves as an excellent leaving group, allowing for its displacement by a variety of nucleophiles, such as amines, alkoxides, and thiols. This reaction is fundamental in building molecular complexity.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline derivative. This transformation is a cornerstone of medicinal chemistry, as the resulting amino group provides a handle for a wide range of subsequent reactions, including amide bond formation and diazotization.

A closely related compound, 4-Fluoro-2-methoxy-5-nitroaniline, is a key intermediate in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[5] Osimertinib is used to treat non-small cell lung cancer in patients with specific EGFR mutations, which are often associated with aberrant signaling through the BRAF/MEK/ERK (MAPK) pathway.[6] The BRAF V600E mutation, for instance, leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation.[7][8]

References

- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. 314298-13-0|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 1-CHLORO-5-FLUORO-2-METHYL-4-NITRO-BENZENE CAS#: 112108-73-3 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of Osimertinib Mesylate [cjph.com.cn]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Solubility of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is a substituted nitrobenzene derivative with a molecular formula of C₈H₈FNO₃.[1] Its structure, featuring a combination of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy, methyl) groups, makes it a versatile building block in organic synthesis.[1] Understanding the solubility of this compound in various organic solvents is crucial for its application in drug discovery and development, as solubility impacts reaction kinetics, purification, formulation, and bioavailability.

This guide provides a methodological approach to determining the solubility of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties can influence the compound's solubility characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₃ | [1] |

| Appearance | Yellow solid | [1] |

| Purity | ≥97% (HPLC) | [1] |

Note: More detailed experimental data such as melting point, boiling point, and logP were not found in the initial search for this specific compound. The general principle "like dissolves like" suggests that this moderately polar compound will exhibit higher solubility in polar aprotic and some polar protic solvents.

Experimental Protocols for Solubility Determination

The following are detailed experimental protocols that can be employed to quantitatively determine the solubility of this compound in various organic solvents.

Equilibrium Solubility Measurement (Shake-Flask Method)

This is a widely used and reliable method for determining thermodynamic solubility.

Objective: To determine the saturation concentration of the compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the compound in the diluted sample by interpolating its analytical response on the calibration curve.

-

Calculate the original solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

High-Throughput Kinetic Solubility Assay

This method provides a faster, albeit less precise, estimation of solubility and is often used in early drug discovery screening.

Objective: To rapidly estimate the solubility of the compound in an aqueous or co-solvent system.

Materials:

-

This compound (as a high-concentration stock solution in DMSO)

-

Aqueous buffer or organic solvent of interest

-

96-well plates

-

Automated liquid handler

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation:

-

Prepare a high-concentration stock solution of the compound in DMSO.

-

Using an automated liquid handler, dispense the stock solution into the wells of a 96-well plate.

-

-

Precipitation Induction:

-

Rapidly add the aqueous buffer or organic solvent to the wells containing the DMSO stock solution. The sudden change in solvent composition will cause the compound to precipitate if its solubility is exceeded.

-

-

Detection:

-

Measure the turbidity or light scattering of the resulting solutions in each well using a nephelometer. Alternatively, the concentration of the dissolved compound can be estimated by measuring the UV absorbance after filtering out the precipitate.

-

-

Data Analysis:

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining the solubility of a compound.

Conclusion

While specific, experimentally determined solubility data for this compound in a range of organic solvents is currently lacking in the public domain, this technical guide provides researchers with the necessary protocols and logical workflows to independently determine this crucial physicochemical parameter. The application of the detailed shake-flask method will yield accurate thermodynamic solubility data, which is invaluable for process chemistry, formulation development, and further research endeavors. The high-throughput kinetic method can serve as a rapid screening tool in the early stages of discovery. A systematic study of its solubility in a well-chosen panel of organic solvents will significantly enhance the utility of this important synthetic intermediate.

References

Technical Data Sheet: 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides key technical information for 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene, a versatile molecular building block utilized in advanced pharmaceutical research and organic synthesis. Its distinct substitution pattern, featuring fluorine, methoxy, methyl, and nitro groups, makes it a valuable intermediate for constructing complex molecules.

Chemical Properties and Identifiers

The fundamental physicochemical properties of this compound are summarized below. These values are essential for reaction planning, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₃ | [1][2] |

| Molecular Weight | 185.15 g/mol | [1][2] |

| CAS Number | 314298-13-0 | [2] |

| SMILES | CC1=CC(=C(C(=C1)--INVALID-LINK--[O-])OC)F | [1] |

Molecular Structure

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its functional groups on the benzene ring.

Caption: 2D structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound can be found in various chemical synthesis databases and publications. A general synthetic approach involves the nitration of a corresponding fluorinated and methylated anisole derivative. For specific, validated protocols, researchers are advised to consult peer-reviewed literature and established chemical synthesis suppliers.

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of a wide range of complex organic molecules. The presence of multiple functional groups allows for diverse chemical transformations. For instance, the nitro group can be reduced to an amine, providing a site for amide bond formation or other nucleophilic additions. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, enabling the introduction of various other functionalities. These characteristics make it a valuable precursor for the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[3]

References

Structure Elucidation of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. Due to the limited availability of public experimental data, this guide is based on predicted spectroscopic data derived from established principles of organic spectroscopy. It serves as a practical framework for the analysis of this compound and similarly substituted aromatic systems.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is foundational for the structure elucidation process.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.85 | d | ~3.0 | H-3 |

| ~6.80 | d | ~10.0 | H-6 |

| ~3.95 | s | - | -OCH₃ |

| ~2.30 | s | - | -CH₃ |

Note: The aromatic proton signals are predicted based on the expected electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding the ortho proton (H-3). The methoxy group is electron-donating, shielding the ortho proton (H-6). The fluorine atom will introduce through-bond coupling, which is reflected in the multiplicity.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 (d, ¹JCF ≈ 250 Hz) | C-1 |

| ~120.0 (d, ³JCF ≈ 5 Hz) | C-2 |

| ~125.0 (d, ³JCF ≈ 10 Hz) | C-3 |

| ~145.0 | C-4 |

| ~150.0 (d, ²JCF ≈ 15 Hz) | C-5 |

| ~110.0 (d, ²JCF ≈ 25 Hz) | C-6 |

| ~56.0 | -OCH₃ |

| ~15.0 | -CH₃ |

Note: The chemical shifts are estimated based on incremental rules for substituted benzenes. The presence of the fluorine atom will result in characteristic splitting patterns (doublets, d) due to C-F coupling, with the magnitude of the coupling constant (J) depending on the number of bonds separating the carbon and fluorine atoms.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₃, -OCH₃) |

| ~1610, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1520, ~1340 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1250 | Strong | Aryl-O stretch (asymmetric) |

| ~1050 | Medium | Aryl-O stretch (symmetric) |

| ~1200 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 185 | Molecular ion [M]⁺ |

| 170 | [M - CH₃]⁺ |

| 155 | [M - NO]⁺ |

| 139 | [M - NO₂]⁺ |

| 125 | [M - CH₃ - NO₂]⁺ |

Experimental Protocols

A plausible synthetic route for this compound involves the nitration of 4-fluoro-3-methylanisole.

Synthesis of this compound

Materials:

-

4-Fluoro-3-methylanisole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask cooled in an ice-salt bath, slowly add 4-fluoro-3-methylanisole to concentrated sulfuric acid with stirring.

-

Maintain the temperature below 5 °C and add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the crude product.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Structure Elucidation Workflow

The confirmation of the structure of this compound would involve a systematic analysis of the spectroscopic data.

Mass Spectrometry

The mass spectrum would first be analyzed to determine the molecular weight of the compound. A molecular ion peak at m/z 185 would confirm the molecular formula C₈H₈FNO₃. The fragmentation pattern would provide initial clues about the structural fragments.

Infrared Spectroscopy

The IR spectrum would be used to identify the functional groups present. The characteristic strong absorption bands for the nitro group (~1520 and ~1340 cm⁻¹), the C-F bond (~1200 cm⁻¹), and the aryl ether linkage (~1250 cm⁻¹) would be key indicators.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise substitution pattern of the aromatic ring.

-

¹H NMR: The presence of two signals in the aromatic region, a singlet for the methoxy group, and a singlet for the methyl group would be expected. The downfield shift of one aromatic proton would be consistent with its position ortho to the electron-withdrawing nitro group. The upfield shift of the other aromatic proton would be consistent with its position ortho to the electron-donating methoxy group. The coupling of the aromatic protons to the fluorine atom would provide further structural information.

-

¹³C NMR: The ¹³C NMR spectrum would show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The large one-bond C-F coupling constant for C-1 would be a definitive indicator of the fluorine attachment point. The smaller two- and three-bond C-F couplings for the other aromatic carbons would allow for the unambiguous assignment of the substitution pattern.

-

2D NMR (COSY, HSQC, HMBC): While not detailed in the predicted data, 2D NMR experiments would be crucial for definitively assigning all proton and carbon signals and confirming the connectivity of the molecule. For instance, an HMBC experiment would show correlations between the methoxy protons and the carbon to which the methoxy group is attached, and between the methyl protons and the adjacent aromatic carbons.

Visualizations

The following diagrams illustrate the proposed synthesis and the logical workflow for the structure elucidation.

Caption: Proposed synthesis of this compound.

Caption: Logical workflow for the structure elucidation process.

An In-depth Technical Guide to 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the chemical compound 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene (CAS Number: 314298-13-0). While a definitive historical record of its initial discovery and first synthesis remains elusive in publicly accessible literature, this document compiles available information on its synthesis, chemical properties, and its role as a key intermediate in various fields, particularly in medicinal chemistry. This guide also presents a plausible synthetic pathway and includes detailed experimental protocols for related compounds to aid researchers in its preparation and application.

Introduction

This compound is a substituted aromatic compound of significant interest in organic synthesis. Its structure, featuring a combination of electron-donating (methoxy and methyl) and electron-withdrawing (fluoro and nitro) groups, imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecules. The presence of a nitro group allows for further functionalization, such as reduction to an amine, while the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions. This versatility has led to its use as a key intermediate in the development of pharmaceuticals and other specialty chemicals.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily sourced from commercial suppliers and chemical databases.

| Property | Value | Source |

| CAS Number | 314298-13-0 | Commercial Suppliers |

| Molecular Formula | C₈H₈FNO₃ | Commercial Suppliers |

| Molecular Weight | 185.15 g/mol | Calculated |

| Appearance | Yellow solid | Unibrom Corp[1] |

| Purity | ≥97% to ≥98% | Unibrom Corp, BLDpharm[1][2] |

Table 1: Physicochemical Properties of this compound

Plausible Synthesis Pathway

The proposed synthesis workflow is depicted in the following diagram:

References

chemical suppliers of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene

An In-depth Technical Guide to 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for Drug Discovery Professionals

Introduction

This compound is a multi-functional benzene derivative of significant interest to researchers in pharmaceutical sciences and organic synthesis. Its strategically substituted aromatic ring, featuring fluorine, methoxy, methyl, and nitro groups, makes it an exceptionally versatile molecular building block.[1] This guide provides a comprehensive overview of its chemical properties, suppliers, reactivity, and applications, with a focus on its utility in the development of active pharmaceutical ingredients (APIs).

Chemical Properties and Data

The unique arrangement of electron-withdrawing groups (nitro and fluorine) and electron-donating groups (methoxy and methyl) on the benzene ring creates a distinct electronic environment.[1] This configuration makes the compound highly amenable to regioselective reactions, a critical feature for efficient and precise molecular construction in medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 314298-13-0 | [1] |

| Molecular Formula | C₈H₈FNO₃ | [1] |

| Molecular Weight | 185.15 g/mol | |

| Appearance | Yellow solid | [1] |

| Purity | ≥97% (HPLC) | [1] |

Commercial Availability

This chemical intermediate is available from several specialized chemical suppliers, ensuring its accessibility for research and development purposes.

| Supplier | Purity Specification | Available Information |

| Unibrom Corp | ≥97% (HPLC) | Product details, Applications |

| BLDpharm | Not specified | NMR, HPLC, LC-MS, UPLC data available |

| ChemScene | ≥98% | General properties, Storage information |

Core Reactivity and Synthetic Applications

The utility of this compound as a synthon is primarily derived from two key reactive sites on the molecule. These sites allow for precise and sequential chemical modifications, enabling the efficient exploration of structure-activity relationships (SAR) and the generation of diverse compound libraries.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro group in the para position, serves as an excellent leaving group. This facilitates SNAr reactions, allowing for the straightforward introduction of various nucleophiles such as amines, alkoxides, and thiols.[1]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This transformation is a cornerstone of medicinal chemistry, as the resulting amino group provides a handle for a vast array of subsequent reactions, including amide bond formation, sulfonylation, and diazotization.

Experimental Protocols

While specific protocols for this compound are proprietary, the following sections detail established methodologies for analogous transformations, providing a strong foundation for laboratory synthesis.

Protocol 1: Electrophilic Nitration (Analogous Synthesis)

This protocol is adapted from the synthesis of a structurally similar compound, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, and represents a plausible route for the nitration of a suitable precursor.[2]

-

Reaction Setup: To a 100 mL three-necked flask, add the starting material (e.g., 1-fluoro-5-methoxy-2-methylbenzene) (26.5 mmol, 1.0 equiv) and 50 mL of 98% concentrated sulfuric acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Nitration: Under a nitrogen atmosphere, add potassium nitrate (34.6 mmol, 1.3 equiv) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the mixture to warm to 25 °C and stir for 2 hours.

-

Workup: Pour the reaction solution into a large volume of ice water. Extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography using petroleum ether as the eluent.[2]

Protocol 2: Use in Multi-step Synthesis (Osimertinib Intermediate)

This workflow demonstrates how a related compound, 4-fluoro-2-methoxy-5-nitroaniline, is utilized in the synthesis of a key intermediate for the anti-cancer drug Osimertinib.[3] The initial reduction of the corresponding nitrobenzene to the aniline is a critical first step.

Safety Information

A specific Material Safety Data Sheet (MSDS) for this compound was not publicly available. However, based on the MSDS for structurally related nitroaromatic compounds like 1-fluoro-4-nitrobenzene, the following hazards should be anticipated.[4][5] Users must consult the specific SDS from their supplier before handling.

| Hazard Category | Information |

| GHS Pictograms | GHS06 (Toxic), GHS08 (Health Hazard) |

| Signal Word | Danger |

| Hazard Statements | H302+H312: Harmful if swallowed or in contact with skin.[4]H331: Toxic if inhaled.[4]H373: May cause damage to organs through prolonged or repeated exposure.[4] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]P280: Wear protective gloves/protective clothing.[4]P304+P340+P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[4]P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] |

First Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

References

- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Safety and Handling of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. Given the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this document compiles available data and supplements it with information from structurally similar fluorinated nitroaromatic compounds to ensure a high standard of laboratory safety.

Chemical Identity and Physical Properties

This compound is a multi-functional benzene derivative utilized as a versatile molecular building block in advanced organic synthesis. Its strategic substitution pattern, featuring fluorine, methoxy, methyl, and nitro groups, makes it a valuable synthon for constructing complex molecules, particularly active pharmaceutical ingredients (APIs).

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 314298-13-0 |

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol |

| InChI Key | JQNHPTUQNTUAJC-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Appearance | Yellow Solid | |

| Purity | ≥97% (HPLC) | |

| Storage Temperature | 2-8°C, Sealed in a dry environment |

Hazard Identification and General Safety Precautions

General Handling Advice:

-

Engineering Controls: Use this compound within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

-

Skin Contact: Avoid all contact with the skin. In case of contact, wash immediately with copious amounts of soap and water.

-

Eye Contact: In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

-

Inhalation: Move to fresh air in case of accidental inhalation. If respiratory symptoms develop, seek medical attention.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

A logical workflow for risk assessment and handling of this chemical is presented below.

Caption: General laboratory handling workflow.

Experimental Protocols and Applications

This compound is primarily used as an intermediate in chemical synthesis. Its reactivity is dominated by two key features: the fluorine atom, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr), and the nitro group, which can be readily reduced to an amine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, allowing for the displacement of the fluorine atom by various nucleophiles (e.g., amines, alkoxides).

Nitro Group Reduction

The nitro group can be reduced to an aniline derivative, which is a common precursor for many biologically active molecules. Standard reduction methods, such as catalytic hydrogenation (e.g., using Pd/C) or metal-acid systems (e.g., SnCl₂/HCl), are applicable.

A generalized experimental workflow for the synthesis of a derivative from this compound is outlined below.

Caption: Synthetic utility of the title compound.

Storage and Disposal

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C. Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Waste generated from experiments should be collected in a designated, labeled waste container and handled by a professional chemical waste disposal service. Do not dispose of down the drain.

Fire-Fighting and First Aid Measures

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

Fire-Fighting Procedures: Wear self-contained breathing apparatus and full protective gear.

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery and development. While it is a stable compound, its handling requires adherence to standard laboratory safety protocols for hazardous chemicals. The information provided in this guide is intended to promote the safe and effective use of this compound in a research setting. Always consult with your institution's environmental health and safety department for specific guidance.

In-Depth Technical Guide: Material Safety Data Sheet for 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Chemical Identifier: 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene CAS Number: 314298-13-0 Molecular Formula: C₈H₈FNO₃ Molecular Weight: 185.15 g/mol

This document provides a comprehensive overview of the safety, handling, and toxicological properties of this compound, a versatile building block in pharmaceutical and agrochemical research. Due to the limited availability of a complete safety data sheet for this specific compound, this guide synthesizes available data and incorporates general safety protocols for aromatic nitro compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The available data indicates the following GHS classifications:

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

A summary of the known physical and chemical properties is presented in the table below.

| Property | Value |

| Physical Form | Solid |

| Appearance | Yellow solid |

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol |

| Boiling Point | 272.6 ± 35.0 °C at 760 mmHg |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Toxicological Information

| Endpoint | Result | Classification |

| Skin Sensitization | May cause an allergic skin reaction. | Category 1 |

| Eye Irritation | Causes serious eye irritation. | Category 2A |

Exposure Controls and Personal Protection

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

| Control Parameter | Recommendations |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator. |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols for Safety Assessment

For a comprehensive safety evaluation of new chemical entities like this compound, a battery of standardized genotoxicity tests is recommended. The following are summaries of key OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to identify substances that can cause gene mutations.

Methodology:

-

Strains: Utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).

-

Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver enzymes).

-

Detection: The bacteria are plated on a minimal medium lacking the essential amino acid.

-

Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid) compared to the negative control.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects chromosomal damage.

Methodology:

-

Cell Lines: Human lymphocytes or established mammalian cell lines (e.g., CHO, V79, TK6) are used.

-

Exposure: Cultured cells are exposed to the test substance at a range of concentrations, with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Often, cytochalasin B is added to block cell division at the two-cell stage, making it easier to identify cells that have completed one round of mitosis.

-

Endpoint: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) is scored in the treated cells and compared to controls. An increase in micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss/gain) activity.

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships in the handling and safety assessment of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene from Substituted Anilines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its multifunctional structure, featuring electron-withdrawing nitro and fluoro groups alongside electron-donating methoxy and methyl groups, provides a versatile scaffold for the construction of complex molecular architectures.[1] This document provides a detailed synthetic protocol for the preparation of this compound starting from the readily available substituted aniline, 3-methoxy-4-methylaniline. The described synthetic route involves a four-step sequence: acetylation of the amino group, subsequent nitration, hydrolysis of the protecting group, and finally, a Balz-Schiemann reaction to introduce the fluorine atom.

Synthetic Pathway Overview:

The synthesis of this compound from 3-methoxy-4-methylaniline proceeds through the following key transformations:

-

Protection of the amine: The amino group of the starting aniline is protected via acetylation to prevent unwanted side reactions during the subsequent nitration step.

-

Nitration: A nitro group is introduced onto the aromatic ring. The directing effects of the existing substituents guide the nitration to the desired position.

-

Deprotection of the amine: The acetyl protecting group is removed by hydrolysis to regenerate the free amine.

-

Fluorination via Balz-Schiemann Reaction: The primary aromatic amine is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the final fluorinated product.[2]

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of N-(3-methoxy-4-methylphenyl)acetamide

This step involves the protection of the amino group of 3-methoxy-4-methylaniline by acetylation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-Methoxy-4-methylaniline | 137.18 | 10.0 g | 0.073 | 1.0 |

| Acetic Anhydride | 102.09 | 8.2 mL (8.9 g) | 0.087 | 1.2 |

| Glacial Acetic Acid | 60.05 | 50 mL | - | - |

| Water | 18.02 | As needed | - | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.073 mol) of 3-methoxy-4-methylaniline in 50 mL of glacial acetic acid.

-

To the stirred solution, slowly add 8.2 mL (0.087 mol) of acetic anhydride dropwise.

-

After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 1 hour.

-

Allow the reaction mixture to cool to room temperature, then pour it into 200 mL of ice-cold water with stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(3-methoxy-4-methylphenyl)acetamide.

-

Dry the product under vacuum. The expected product is a white to off-white solid.

Step 2: Synthesis of N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide

This protocol details the nitration of the protected aniline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| N-(3-methoxy-4-methylphenyl)acetamide | 179.22 | 10.0 g | 0.056 | 1.0 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - | - |

| Concentrated Nitric Acid (70%) | 63.01 | 3.9 mL (5.5 g) | 0.061 | 1.1 |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 10.0 g (0.056 mol) of N-(3-methoxy-4-methylphenyl)acetamide to 20 mL of concentrated sulfuric acid while cooling in an ice-salt bath to maintain the temperature below 10°C.

-

In a separate beaker, prepare a nitrating mixture by slowly adding 3.9 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the acetanilide over a period of 30 minutes, ensuring the internal temperature does not rise above 5°C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

The yellow solid precipitate is the desired product. Collect the solid by vacuum filtration and wash it with copious amounts of cold water until the washings are neutral.

-

Dry the crude product, N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide, under vacuum.

Step 3: Synthesis of 5-Methoxy-2-methyl-4-nitroaniline

This step involves the deprotection of the amino group by acid hydrolysis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide | 224.21 | 10.0 g | 0.045 | 1.0 |

| Concentrated Hydrochloric Acid (37%) | 36.46 | 30 mL | - | - |

| Methanol | 32.04 | 50 mL | - | - |

| Sodium Hydroxide Solution (10% w/v) | 40.00 | As needed | - | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 10.0 g (0.045 mol) of N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide in 50 mL of methanol.

-

Add 30 mL of concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux and maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 5-methoxy-2-methyl-4-nitroaniline as a yellow to orange solid.

-

Dry the final product under vacuum.

Step 4: Synthesis of this compound

This final step utilizes the Balz-Schiemann reaction to introduce the fluorine atom.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 5-Methoxy-2-methyl-4-nitroaniline | 182.18 | 5.0 g | 0.027 | 1.0 |

| Tetrafluoroboric Acid (48% in H₂O) | 87.81 | 15 mL | ~0.087 | ~3.2 |

| Sodium Nitrite | 69.00 | 2.1 g | 0.030 | 1.1 |

| Diethyl Ether | 74.12 | As needed | - | - |

Procedure:

-

Caution: The Balz-Schiemann reaction should be performed in a well-ventilated fume hood, as toxic gases can be evolved.

-

In a 250 mL beaker, suspend 5.0 g (0.027 mol) of 5-methoxy-2-methyl-4-nitroaniline in 15 mL of 48% tetrafluoroboric acid. Cool the mixture to 0°C in an ice-salt bath with stirring.

-

Dissolve 2.1 g (0.030 mol) of sodium nitrite in a minimal amount of cold water (approximately 5 mL).

-

Add the sodium nitrite solution dropwise to the aniline suspension while maintaining the temperature between 0°C and 5°C. Stir vigorously during the addition.

-

Continue stirring the mixture at 0°C for 30 minutes after the addition is complete. The diazonium tetrafluoroborate salt will precipitate.

-

Collect the solid diazonium salt by vacuum filtration and wash it with a small amount of cold water, followed by cold methanol, and finally with diethyl ether.

-

Thermal Decomposition: Gently heat the dried diazonium salt in a flask under vacuum. The decomposition should be controlled carefully. The product will distill or sublime. Alternatively, the decomposition can be carried out by heating the salt in an inert, high-boiling solvent like toluene.

-

The crude product is then purified by steam distillation or column chromatography on silica gel to yield this compound as a solid or oil.

Figure 2: Chemical transformation pathway for the synthesis.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.

-

All reactions should be performed in a well-ventilated fume hood.

-

Concentrated acids (sulfuric acid, nitric acid, hydrochloric acid) and acetic anhydride are corrosive and should be handled with extreme care.

-

The Balz-Schiemann reaction involves the formation of a potentially unstable diazonium salt and the evolution of toxic gases upon decomposition. It should be performed with caution and behind a safety shield.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.

References

Application Notes and Protocols: Nitration of 1-fluoro-3-methoxy-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the electrophilic nitration of 1-fluoro-3-methoxy-4-methylbenzene. This reaction is a key step in the synthesis of functionalized aromatic compounds that serve as versatile intermediates in medicinal chemistry and drug discovery. The presence of fluoro, methoxy, and methyl groups on the benzene ring introduces specific electronic and steric effects that direct the regioselectivity of the nitration, leading to a primary product with significant potential for further chemical modification.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto a benzene ring. This functional group can be readily converted into other functionalities, such as amines, which are prevalent in pharmacologically active molecules. The substrate, 1-fluoro-3-methoxy-4-methylbenzene, possesses three substituents with distinct directing effects in electrophilic aromatic substitution. The methoxy group (-OCH3) is a strong activating, ortho-, para-director due to its +M (mesomeric) effect. The methyl group (-CH3) is a weakly activating, ortho-, para-director through its +I (inductive) effect. The fluorine atom (-F) is a weakly deactivating, ortho-, para-director, exhibiting a -I (inductive) effect and a +M (mesomeric) effect.

The regiochemical outcome of the nitration is determined by the interplay of these electronic and steric influences. The strongly activating methoxy group is the dominant directing group, favoring substitution at its ortho and para positions. The para position to the methoxy group is occupied by the methyl group. Therefore, the primary product of the nitration is expected to be 1-fluoro-5-methoxy-4-methyl-2-nitrobenzene .

Experimental Protocol

This protocol outlines the laboratory procedure for the nitration of 1-fluoro-3-methoxy-4-methylbenzene.

Materials:

-

1-fluoro-3-methoxy-4-methylbenzene

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add 15 mL of concentrated sulfuric acid. While maintaining the temperature below 10 °C, add 10 mL of concentrated nitric acid dropwise with continuous stirring. This mixture should be prepared fresh before use.

-

Reaction Setup: In a separate round-bottom flask, dissolve 5.0 g of 1-fluoro-3-methoxy-4-methylbenzene in 20 mL of dichloromethane. Cool this solution in an ice bath to 0-5 °C with gentle stirring.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 1-fluoro-3-methoxy-4-methylbenzene over a period of 30-45 minutes. The temperature of the reaction mixture must be maintained between 0 °C and 5 °C throughout the addition to prevent over-nitration and side product formation.[1]

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Neutralization: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-fluoro-5-methoxy-4-methyl-2-nitrobenzene.

Data Presentation

| Parameter | Value | Reference |

| Substrate | 1-fluoro-3-methoxy-4-methylbenzene | - |

| Nitrating Agent | H₂SO₄/HNO₃ mixture | [1] |

| Reaction Temperature | 0-5 °C | [1] |

| Reaction Time | 1-2 hours | [1] |

| Expected Major Product | 1-fluoro-5-methoxy-4-methyl-2-nitrobenzene | - |

| Theoretical Yield | Based on starting material | - |

| Expected Purity (post-purification) | >95% | - |

Mandatory Visualizations

Caption: Experimental workflow for the nitration of 1-fluoro-3-methoxy-4-methylbenzene.

Caption: General workflow for the application of the nitrated product in drug discovery.

References

Application Notes and Protocols for 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is a versatile, multi-functional aromatic compound that serves as a critical building block in modern medicinal chemistry. Its strategic substitution pattern, featuring fluorine, methoxy, methyl, and nitro groups, renders it an exceptionally useful intermediate for the synthesis of complex bioactive molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs).[1] The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methoxy and methyl) groups creates a unique electronic environment, making the molecule highly amenable to regioselective reactions. This allows medicinal chemists to efficiently explore structure-activity relationships (SAR) and construct diverse chemical libraries for drug discovery programs.

The key to its utility lies in two primary reactive sites:

-

The Fluorine Atom: Positioned ortho to a nitro group, the fluorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of nucleophiles, such as amines and alkoxides, to build molecular complexity.

-

The Nitro Group: The nitro group can be readily reduced to an aniline, which then serves as a versatile handle for a multitude of subsequent chemical transformations, including amide bond formation, sulfonylation, and the construction of various heterocyclic ring systems.

These reactive handles make this compound a valuable starting material for the synthesis of targeted therapies, particularly in oncology.

Application in the Synthesis of Kinase Inhibitors

While specific examples of marketed drugs derived directly from this compound are not prevalent in publicly available literature, its structural motifs are found in numerous kinase inhibitors. The closely related isomer, 1-fluoro-2-methyl-4-nitrobenzene, is a key intermediate in the synthesis of Tucatinib , a highly selective HER2 kinase inhibitor used in the treatment of breast cancer. The synthetic strategy for Tucatinib involves the coupling of an advanced intermediate with 1-fluoro-2-methyl-4-nitrobenzene, followed by the reduction of the nitro group. This highlights the importance of the fluoro-nitroaromatic scaffold in the development of targeted cancer therapies.

Furthermore, the analogous compound, 4-fluoro-2-methoxy-5-nitroaniline, is a crucial intermediate in the synthesis of the EGFR inhibitor Osimertinib .[2] The synthetic routes to this intermediate employ nucleophilic aromatic substitution to introduce the methoxy group and subsequent reduction of the nitro group, demonstrating the industrial relevance of these transformations on similar scaffolds.

The primary application of this compound is therefore as a precursor to substituted anilines, which are core components of many kinase inhibitors that target signaling pathways implicated in cancer cell proliferation and survival.

Key Synthetic Transformations and Protocols

The two most important synthetic transformations involving this compound are Nucleophilic Aromatic Substitution (SNAr) and Nitro Group Reduction.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom of this compound is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. This allows for its displacement by a variety of nucleophiles under relatively mild conditions.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine nucleophile (e.g., N,N'-dimethyl-1,2-ethanediamine) (1.1 - 1.5 equivalents)

-

Base (e.g., K₂CO₃ or Et₃N) (2.0 equivalents)

-

Solvent (e.g., DMF, DMSO, or NMP)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the amine nucleophile (1.1-1.5 eq) and the base (2.0 eq).

-

Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.

Diagram of SNAr Workflow

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Nitro Group Reduction

The reduction of the nitro group to an amine is a fundamental transformation that opens up a wide range of synthetic possibilities. This is typically achieved through catalytic hydrogenation or using reducing agents like iron or tin(II) chloride in acidic media.

Experimental Protocol: Nitro Group Reduction using Catalytic Hydrogenation

This protocol provides a general method for the reduction of a substituted 4-nitrobenzene derivative to the corresponding aniline using Raney Nickel as a catalyst.

Materials:

-

Substituted 4-nitrobenzene derivative (from the SNAr reaction)

-

Raney Nickel (catalytic amount, typically 5-10% by weight)

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen gas supply

-

Autoclave or hydrogenation apparatus

-

Celite®

Procedure:

-

In an autoclave, dissolve the nitro-substituted aromatic compound in a suitable solvent (e.g., methanol).

-

Carefully add a slurry of Raney Nickel in the same solvent to the reaction mixture under an inert atmosphere (e.g., nitrogen).

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 3-5 kg/cm ²) and stir the reaction mixture at room temperature.

-

Monitor the reaction for the uptake of hydrogen. The reaction is typically complete within a few hours.

-

After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude aniline product.

-

The product can be further purified by crystallization or column chromatography if necessary.

Diagram of Nitro Reduction Workflow

References

Application Notes and Protocols for 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-fluoro-5-methoxy-2-methyl-4-nitrobenzene as a versatile building block for the synthesis of diverse heterocyclic compounds. The unique substitution pattern of this aromatic ring, featuring a nucleophilically displaceable fluorine atom activated by a para-nitro group, makes it an excellent starting material for the construction of complex molecular architectures relevant to medicinal chemistry and drug discovery.

The strategic incorporation of fluorine in drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[1][2] This document outlines the core reaction principles, provides exemplary synthetic protocols, and discusses the potential applications of the resulting heterocyclic scaffolds, particularly in the development of kinase inhibitors.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway leveraging this compound is the Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. The presence of the strongly electron-withdrawing nitro group at the para-position to the fluorine atom makes the aromatic ring electron-deficient and highly susceptible to attack by nucleophiles at the carbon atom bearing the fluorine.[3][4]

The reaction is initiated by the attack of a nucleophile, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The negative charge of this complex is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This stabilization of the intermediate is a key driving force for the reaction.[5] In the subsequent step, the fluorine atom, being a good leaving group, is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[3][5]

Caption: General mechanism of the SNAr reaction.

Applications in the Synthesis of Bioactive Heterocycles

This compound is an ideal precursor for synthesizing a variety of substituted anilines and phenyl ethers, which can subsequently be cyclized to form heterocyclic systems. These scaffolds are prevalent in many biologically active molecules, including kinase inhibitors.[3]

Synthesis of N-Aryl Heterocycles

Reaction with various primary and secondary amines, including those embedded in heterocyclic structures (e.g., piperidine, morpholine, piperazine), readily displaces the fluorine atom to yield N-substituted-5-methoxy-2-methyl-4-nitroaniline derivatives. These intermediates can then undergo further transformations, such as reduction of the nitro group to an amine, followed by intramolecular cyclization to form benzimidazoles, quinoxalines, or other fused heterocyclic systems.

Synthesis of O-Aryl Heterocycles

Similarly, reaction with hydroxyl-containing nucleophiles, such as phenols and alcohols, in the presence of a base, affords the corresponding aryl ether derivatives. These ethers can serve as precursors for oxygen-containing heterocycles like benzofurans or benzoxazoles, following appropriate synthetic strategies.

Application in Kinase Inhibitor Scaffolds

Many kinase inhibitors feature a core heterocyclic scaffold that binds to the ATP-binding site of the kinase enzyme. Fluoronitrobenzene derivatives are frequently used as starting materials for the synthesis of these scaffolds.[3] For instance, substituted anilines derived from this compound can be key components in the synthesis of potent and selective kinase inhibitors. These inhibitors can block downstream signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and survival.

Caption: Simplified kinase signaling and inhibition.

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution of this compound. These should be adapted based on the specific nucleophile and laboratory conditions.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

This protocol describes a general procedure for the synthesis of N-substituted-5-methoxy-2-methyl-4-nitroanilines.

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

-

Dissolve the starting material in anhydrous DMF (5 mL).

-

Add piperidine (1.2 mmol, 1.2 eq.) to the solution, followed by potassium carbonate (2.0 mmol, 2.0 eq.).

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Reaction with a Phenol Nucleophile (e.g., 4-Methoxyphenol)

This protocol outlines a general procedure for the synthesis of substituted diaryl ethers.

Materials:

-

This compound

-

4-Methoxyphenol

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile, anhydrous

-

Ethyl acetate

-

1 M Sodium hydroxide (NaOH) solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, suspend 4-methoxyphenol (1.2 mmol, 1.2 eq.) and potassium carbonate (2.0 mmol, 2.0 eq.) in anhydrous acetonitrile (10 mL).

-

Add this compound (1.0 mmol, 1.0 eq.) to the suspension.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M NaOH solution (2 x 15 mL) to remove unreacted phenol, followed by a brine wash (15 mL).

-